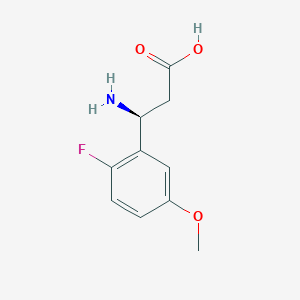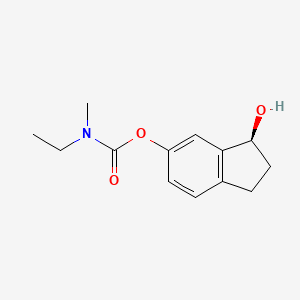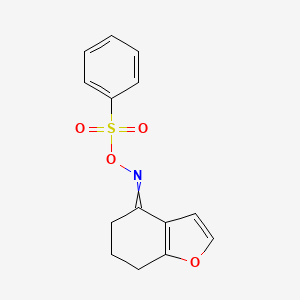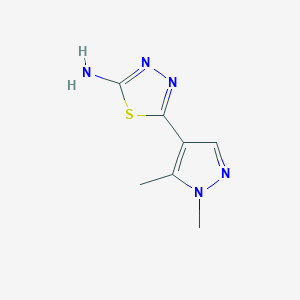
(3S)-3-Amino-3-(2-fluoro-5-methoxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Amino-3-(2-fluoro-5-methoxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids. It features a unique structure with an amino group, a fluorine atom, and a methoxy group attached to a phenyl ring, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2-fluoro-5-methoxyphenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as 2-fluoro-5-methoxybenzaldehyde and amino acids. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield, purity, and cost-effectiveness. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-Amino-3-(2-fluoro-5-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
(3S)-3-Amino-3-(2-fluoro-5-methoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3S)-3-Amino-3-(2-fluoro-5-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- (3S)-3-Amino-3-(2-chloro-5-methoxyphenyl)propanoic acid
- (3S)-3-Amino-3-(2-bromo-5-methoxyphenyl)propanoic acid
- (3S)-3-Amino-3-(2-iodo-5-methoxyphenyl)propanoic acid
Uniqueness
The presence of the fluorine atom in (3S)-3-Amino-3-(2-fluoro-5-methoxyphenyl)propanoic acid makes it unique compared to its analogs with different halogens. Fluorine’s electronegativity and small size can significantly influence the compound’s chemical properties, reactivity, and biological interactions, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H12FNO3 |
|---|---|
Peso molecular |
213.21 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-(2-fluoro-5-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H12FNO3/c1-15-6-2-3-8(11)7(4-6)9(12)5-10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m0/s1 |
Clave InChI |
IGYLIVNVQBAMBG-VIFPVBQESA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)F)[C@H](CC(=O)O)N |
SMILES canónico |
COC1=CC(=C(C=C1)F)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxy-4-({[(1-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol](/img/structure/B11733219.png)

![2-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)phenol](/img/structure/B11733236.png)

![ethyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11733240.png)

![4-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11733258.png)

![N-[(3-Fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11733273.png)
![2-Amino-5-bromo-4-methyl-3-[(trimethylsilyl)ethynyl]pyridine](/img/structure/B11733277.png)
![N-[(3-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11733278.png)

![ethyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11733288.png)
![N-[(3,5-difluorophenyl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11733303.png)
